molecular formula C8H7FN4 B2898625 1-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine CAS No. 1858445-20-1

1-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine

Cat. No. B2898625
CAS RN: 1858445-20-1
M. Wt: 178.17
InChI Key: JSSBWUNHGJCOPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a base-catalyzed alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with propargyl bromide in the presence of triethylamine as a catalyst selectively produced a thiopropargylated 1,2,4-triazole .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the click 1,3-dipolar cycloaddition reaction of mono- and bis(propargylated)-1,2,4-triazoles with a variety of long-chain alkyl azides afforded regioselective 1,4-disubstituted mono- and bis(1,2,3-triazole) derivatives containing a fluorinated 1,2,4-triazole moiety .

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4F-ATA in lab experiments is its potent inhibitory activity against various enzymes, which makes it a potential candidate for the development of new drugs. However, one of the limitations of using 4F-ATA in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 4F-ATA. One of the potential areas of research is the development of new drugs based on its potent inhibitory activity against various enzymes. Moreover, further studies are needed to elucidate the exact mechanism of action of 4F-ATA and its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. Additionally, studies are needed to evaluate its toxicity and safety profile to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4F-ATA involves the reaction of 4-fluoroaniline with hydrazine hydrate and sodium acetate in ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization using ethanol. The purity of the product can be confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.

Scientific Research Applications

4F-ATA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including antitumor, antifungal, and antiviral activities. Studies have also shown that 4F-ATA exhibits potent inhibitory activity against various enzymes, including tyrosinase, cholinesterase, and urease. Moreover, 4F-ATA has been reported to exhibit significant antioxidant activity, which makes it a potential candidate for the development of new drugs.

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be hazardous. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

1-(4-fluorophenyl)-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-6-1-3-7(4-2-6)13-5-11-8(10)12-13/h1-5H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSBWUNHGJCOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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